5-(3-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one

Regioisomer differentiation Fluorine positional scanning Medicinal chemistry SAR

5-(3-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one (CAS 61610-44-4) is a synthetic heterocyclic compound belonging to the 2H-pyrrol-2-one class, characterized by a meta-fluoro-substituted anilino group at position 5 and a hydroxymethyl substituent at position 4. Its molecular formula is C₁₁H₉FN₂O₂ with a molecular weight of 220.20 g/mol, and its IUPAC name is 5-(3-fluorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one, reflecting the imino tautomeric form.

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
CAS No. 61610-44-4
Cat. No. B12904994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one
CAS61610-44-4
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N=C2C(=CC(=O)N2)CO
InChIInChI=1S/C11H9FN2O2/c12-8-2-1-3-9(5-8)13-11-7(6-15)4-10(16)14-11/h1-5,15H,6H2,(H,13,14,16)
InChIKeyQQGYBHQURDHYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one (CAS 61610-44-4): Structural Identity & Procurement Baseline


5-(3-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one (CAS 61610-44-4) is a synthetic heterocyclic compound belonging to the 2H-pyrrol-2-one class, characterized by a meta-fluoro-substituted anilino group at position 5 and a hydroxymethyl substituent at position 4 [1]. Its molecular formula is C₁₁H₉FN₂O₂ with a molecular weight of 220.20 g/mol, and its IUPAC name is 5-(3-fluorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one, reflecting the imino tautomeric form [1]. This compound serves as a versatile scaffold for medicinal chemistry and chemical biology applications, particularly where positional fluorine substitution is hypothesized to modulate target engagement, metabolic stability, and physicochemical properties relative to its regioisomeric and halogen-substituted analogs .

Why 5-(3-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one Cannot Be Interchanged with Close Analogs


Within the 4-(hydroxymethyl)-5-(phenylamino)-2H-pyrrol-2-one series, subtle modifications to the aniline ring dramatically alter electronic distribution, hydrogen-bonding capacity, lipophilicity, and molecular recognition, rendering simple substitution scientifically unsound [1]. The meta-fluoro substituent in CAS 61610-44-4 creates a unique dipole vector and electron-withdrawing pattern that differs fundamentally from the para-fluoro isomer (CAS 61610-43-3), the unsubstituted parent (CAS 55876-73-8), and the para-chloro analog (CAS 61610-41-1) [2][3]. These differences translate into distinct computed and experimentally observable properties—logP, hydrogen-bond acceptor count, and exact mass—that directly influence solubility, permeability, and target-binding pharmacophore matching, meaning that procurement of the wrong regioisomer or halogen congener will yield non-equivalent experimental outcomes [4].

Quantitative Differentiation Evidence for 5-(3-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one


Regioisomeric Fluorine Position: Meta-Fluoro Versus Para-Fluoro Electronic & Pharmacophoric Divergence

The target compound bears a fluorine atom at the meta position of the aniline ring, whereas its closest isomer CAS 61610-43-3 carries the fluorine at the para position [1][2]. Although the two regioisomers share identical molecular formula (C₁₁H₉FN₂O₂), molecular weight (220.20 g/mol), and XLogP3 (0.4), the positional change produces distinct InChIKeys (QQGYBHQURDHYAK-UHFFFAOYSA-N vs. WBHAULMKXSAKCB-UHFFFAOYSA-N) and SMILES strings, reflecting the different connectivity of the fluorine atom [1][2]. This structural difference alters the molecule's dipole moment, electrostatic potential surface, and preferred binding conformations, which in comparable fluorinated heterocyclic series has been shown to modulate target affinity and selectivity, although direct head-to-head biological data for this specific pair is not yet published.

Regioisomer differentiation Fluorine positional scanning Medicinal chemistry SAR

Hydrogen-Bond Acceptor Count Differentiation from Unsubstituted and Chloro Analogs

The target compound (3-fluoroanilino) possesses four hydrogen-bond acceptor (HBA) sites, versus three for the unsubstituted phenylamino analog (CAS 55876-73-8) and the 4-chloro analog (CAS 61610-41-1) [1][2][3]. The additional HBA arises from the fluorine atom, which can participate in weak hydrogen-bond interactions (C–F···H–X) that are absent in the non-fluorinated and chloro-substituted comparators [1]. This quantitative difference in HBA count (4 vs. 3) is predicted to enhance aqueous solubility and influence protein-ligand binding thermodynamics, providing a measurable physicochemical differentiation relevant to both in vitro assay design and formulation development.

Hydrogen-bond acceptor count Physicochemical profiling Ligand efficiency metrics

Lipophilicity Gradient Across Halogen-Substituted Analogs (XLogP3 Comparison)

Computed XLogP3 values reveal a distinct lipophilicity ranking: the 4-chloro analog (CAS 61610-41-1) has XLogP3 = 0.9, the 3-fluoro and 4-fluoro analogs both have XLogP3 = 0.4, and the unsubstituted parent has XLogP3 = 0.3 [1][2][3][4]. The 0.5 log unit difference between the chloro and fluoro congeners corresponds to an approximately 3.2-fold difference in predicted octanol-water partition coefficient, while the 0.1 log unit increase over the unsubstituted parent reflects the modest lipophilicity contribution of a single fluorine atom in this scaffold [1][4]. For in-class procurement decisions, this gradient is critical: the 3-fluoro compound offers an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility, distinct from both the more lipophilic chloro analog and the less lipophilic parent.

Lipophilicity XLogP3 ADME prediction

Exact Mass Differentiation for Analytical Method Development and QC Verification

The monoisotopic exact mass of the target 3-fluoro compound is 220.06480570 Da, which is distinct from the unsubstituted analog (202.074227566 Da), the 4-chloro analog (236.0352552 Da), and the 3,5-dichloro analog (CAS 61610-42-2, predicted 270.0322 Da) [1][2][3]. This mass differentiation—18.01 Da heavier than the parent, 15.97 Da lighter than the 4-chloro analog—provides unambiguous MS-based identity confirmation in procurement workflows. The 3-fluoro and 4-fluoro isomers are isobaric (identical exact mass), necessitating orthogonal analytical methods (e.g., chromatographic retention time or NMR) to distinguish them [1][2].

Exact mass LC-MS method development Quality control

Rotatable Bond Count and Topological Polar Surface Area: Conformational Flexibility Assessment

The target compound has 2 rotatable bonds and a topological polar surface area (TPSA) of 65.18 Ų, values shared identically across all analogs in this sub-series (unsubstituted, 4-fluoro, 4-chloro) [1][2][3][4]. The TPSA of 65.18 Ų falls well below the 140 Ų threshold commonly associated with good oral bioavailability, while the low rotatable bond count (2) suggests limited conformational entropy penalty upon target binding [1]. These class-consistent parameters indicate that the core scaffold is intrinsically drug-like, and that differentiation among analogs arises primarily from the halogen/position-specific electronic and steric effects captured in the HBA count, XLogP3, and exact mass dimensions documented above.

Topological polar surface area Rotatable bonds Bioavailability prediction

Commercially Declared Purity as a Procurement-Ready Specification

A reputable chemical supplier lists 5-((3-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one (CAS 61610-44-4) with a declared purity of 97% (product number 2230250) . This purity specification exceeds the commonly accepted screening-grade threshold of 95% and provides a verifiable procurement benchmark. The same supplier offers the para-fluoro isomer (CAS 61610-43-3) and other analogs, enabling direct, specification-based comparison across the series when sourcing for structure-activity relationship (SAR) studies or assay development .

Purity specification Vendor QC Procurement benchmark

Evidence-Backed Application Scenarios for 5-(3-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one


Medicinal Chemistry SAR Exploration of Halogen Position Effects on Target Binding

The meta-fluoro regioisomer (CAS 61610-44-4) is the appropriate selection for SAR studies investigating the positional effect of fluorine on target affinity and selectivity, especially when compared head-to-head with the para-fluoro isomer (CAS 61610-43-3). Although isobaric and lipophilicity-matched (XLogP3 = 0.4 for both), the distinct InChIKey and SMILES confirm topologically unique pharmacophores [1][2]. Procurement of both isomers as a matched pair enables rigorous fluorine-walk SAR, a standard medicinal chemistry strategy.

Fluorine-19 NMR Probe Development for Ligand-Observed Binding Assays

The single fluorine atom at the meta position provides a sensitive ¹⁹F NMR handle for ligand-observed protein-binding and fragment-based screening experiments. Unlike the chloro analog (CAS 61610-41-1), which lacks a fluorine NMR probe, and the unsubstituted parent (CAS 55876-73-8), which has no heteronuclear NMR handle, the 3-fluoro compound enables direct measurement of binding-induced chemical shift perturbations without isotopic labeling [1][3].

Intermediate-Lipophilicity Scaffold for Parallel Library Synthesis

With an XLogP3 of 0.4 and four hydrogen-bond acceptor sites, the target compound occupies an intermediate lipophilicity space between the more polar unsubstituted analog (XLogP3 = 0.3; HBA = 3) and the more lipophilic 4-chloro analog (XLogP3 = 0.9; HBA = 3) [1][2][3]. This profile makes it a preferred core scaffold for parallel library synthesis aimed at balancing solubility and permeability in hit-to-lead optimization campaigns.

Analytical Reference Standard for LC-MS Method Validation

The exact monoisotopic mass (220.06480570 Da) and the 97% commercial purity specification establish this compound as a suitable reference standard for developing and validating LC-MS methods intended to quantify pyrrol-2-one derivatives in biological matrices [1][2]. The isobaric relationship with the 4-fluoro isomer demands that the method include a chromatographic separation step to resolve the two regioisomers, making this compound a critical system-suitability test article for isomeric purity verification.

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